7-methoxy-5-nitro-1H-indole-3-carboxylic acid

Catalog No.
S15375961
CAS No.
M.F
C10H8N2O5
M. Wt
236.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methoxy-5-nitro-1H-indole-3-carboxylic acid

Product Name

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

IUPAC Name

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

InChI

InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14)

InChI Key

IOZGBNQIQNLVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-]

7-methoxy-5-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound that is prevalent in numerous natural products and pharmaceuticals. This compound features a methoxy group at the seventh position and a nitro group at the fifth position of the indole ring, along with a carboxylic acid functional group at the third position. The presence of these substituents contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

The chemical reactivity of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Nitration: The nitro group can undergo reduction to form amino derivatives, which can further participate in various substitution reactions.
  • Carboxylation: The carboxylic acid group can react to form esters or amides through nucleophilic substitution.
  • Demethylation: The methoxy group can be removed under certain conditions, leading to derivatives that may possess different biological properties.

These reactions allow for the synthesis of various analogs and derivatives that may exhibit enhanced or altered biological activities.

7-methoxy-5-nitro-1H-indole-3-carboxylic acid has been studied for its potential biological activities, including:

  • Antimicrobial Properties: The compound exhibits activity against various bacterial strains, likely due to the reactive nature of the nitro group.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although the exact mechanisms are still under investigation.
  • Anti-inflammatory Effects: Its potential use in reducing inflammation is being explored, particularly in relation to chronic inflammatory diseases.

The biological activities are attributed to its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells or disruption of bacterial cell function.

The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves several key steps:

  • Nitration of 7-methoxyindole: This is often achieved using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Carboxylation: Following nitration, carboxylation can be performed using carbon dioxide in the presence of a suitable base or through other carboxylation methods.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity.

These methods can be adapted for larger-scale synthesis depending on the intended application.

7-methoxy-5-nitro-1H-indole-3-carboxylic acid has several applications across different fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: Used as a building block for synthesizing more complex indole derivatives in medicinal chemistry.
  • Industrial Uses: It may also find applications in dye manufacturing and other chemical processes due to its unique properties.

Research into the interactions of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid with biological macromolecules is ongoing. Studies focus on:

  • Protein Binding: Understanding how this compound interacts with proteins involved in disease pathways can provide insights into its mechanism of action.
  • Cellular Uptake: Investigating how effectively it enters cells and its distribution within biological systems is crucial for evaluating its therapeutic potential.

These studies are essential for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 7-methoxy-5-nitro-1H-indole-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-methoxy-1H-indole-2-carboxylic acidLacks nitro groupFocuses on anti-inflammatory properties
7-fluoro-5-nitro-1H-indole-2-carboxylic acidFluoro group instead of methoxyPotentially different reactivity due to fluorine
7-methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acidMethyl substitution at position twoAlters lipophilicity and biological activity

Uniqueness

The uniqueness of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid lies in its combination of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. The methoxy group enhances lipophilicity, improving membrane permeability, while the nitro group contributes to its reactivity, making it a promising candidate for therapeutic applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

236.04332136 g/mol

Monoisotopic Mass

236.04332136 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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